Ethyl 2-(1H-imidazol-1-yl)benzoate
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Overview
Description
Ethyl 2-(1H-imidazol-1-yl)benzoate is a useful research compound. It is a heterocyclic building block used in chemical synthesis . Its molecular formula is C12H12N2O2.
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be synthesized by the benzoylation of substituted phenols under low temperature . The synthesized compounds were characterized and compared with the traditional methods .Molecular Structure Analysis
The molecular weight of this compound is 216.24 . The InChI code for this compound is 1S/C12H12N2O2/c1-2-16-12 (15)10-5-3-4-6-11 (10)14-8-7-13-9-14/h3-9H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-(1H-imidazol-1-yl)benzoate has been used as a precursor in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 1,3,4-oxadiazole compounds, where Ethyl 2-(1H-imidazol-1-yl)acetate was synthesized and further processed to obtain novel compounds. These compounds were evaluated for their antibacterial activity against common bacteria such as Proteus spp, S.pyogenes, Escherichia coli, and p.aeruginosa, with their effectiveness compared to standard antibiotics like Ciprofloxacin and Tetracycline. The structural integrity of these synthesized compounds was confirmed through spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, along with other chemical-physical data (Al-badrany, Mohammed, & Alasadi, 2019).
Corrosion Inhibition
This compound derivatives have also been explored for their corrosion inhibition properties. A derivative, 2-(5-methyl-2-Nitro-1H-imidazol-1-yl)ethyl benzoate (IMDZ-B), demonstrated significant inhibitory effects on brass corrosion in H3PO4 solution. The compound acted as a mixed-type inhibitor, with its effectiveness increasing with concentration. Electrochemical parameters indicated that IMDZ-B molecules adsorbed on the metallic surface, following Langmuir's adsorption isotherm. The inhibitory performance was also temperature-dependent, with high performance at increased temperatures. The adsorption involved physisorption and chemisorption, indicating a spontaneous and endothermic process. The protective nature of IMDZ-B was further confirmed through XRD and SEM/EDX analyses (Khrifou et al., 2019).
Synthesis of Heterocyclic Compounds
Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate, a related compound, has been used in heterocyclization reactions to synthesize a variety of molecules such as thiophene, pyrazole, coumarin derivatives, and benzo[d]imidazole moiety. These synthesized compounds were characterized through elemental analysis, 1H NMR, 13C NMR, and MS. Additionally, antitumor evaluations of these compounds against cancer cell lines like MCF-7, NCI-H460, and SF-268 showed significant potency, highlighting the potential of these derivatives in medical research (Mohareb & Gamaan, 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-imidazol-1-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-7-13-9-14/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOGBVKQBZZPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560594 |
Source
|
Record name | Ethyl 2-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117296-92-1 |
Source
|
Record name | Ethyl 2-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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